molecular formula C7H15Cl2N3O B1449717 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride CAS No. 1403766-88-0

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

Cat. No. B1449717
M. Wt: 228.12 g/mol
InChI Key: WNIJPEUWMRRWNO-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-YL)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1403766-88-0. It has a molecular weight of 228.12 . The IUPAC name for this compound is 4-(azetidin-3-yl)piperazin-2-one dihydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “4-(Azetidin-3-YL)piperazin-2-one dihydrochloride” is 1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “4-(Azetidin-3-YL)piperazin-2-one dihydrochloride” is a powder . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis and Transformation

  • Asymmetric synthesis techniques have been developed for 4-formyl-1-(ω-haloalkyl)-β-lactams, which are then transformed into functionalized piperazines and 1,4-diazepanes. These compounds serve as novel building blocks for further chemical synthesis, highlighting their role in the development of chiral molecules and potential pharmaceuticals (Dekeukeleire et al., 2012).

Drug Discovery and Design

  • Azetidine-based isosteres of piperidine, piperazine, and morpholine were synthesized and characterized for their potential utility as building blocks in drug discovery. Their increased size and conformational flexibility compared to parent heterocycles make them valuable for lead optimization programs in medicinal chemistry (Feskov et al., 2019).

Anti-Cancer Activities

  • Piperazine scaffolds and 2-azetidinone pharmacophores have demonstrated anti-cancer activities and apoptosis induction in various cancer cell types. Specifically, a study focused on the suppression of proliferation and migration, and the induction of apoptosis in human cervical cancer HeLa cells through oxidative stress mediated by intrinsic mitochondrial pathway, highlighting the therapeutic potential of these compounds in cancer treatment (Khanam et al., 2018).

Chemical Synthesis and Characterization

  • The synthesis and characterization of new compounds with azetidine and piperazine rings, aiming at exploring their physical, chemical, and possibly pharmacological properties. Studies in this area contribute to the expansion of available compounds for further application in various fields of chemistry and pharmacology.

Antimicrobial Activities

  • Novel 2-azetidinone derivatives have been synthesized and screened for their antimicrobial activity, showing that some compounds possess excellent antibacterial and antifungal activities. This research indicates the potential of azetidine and piperazine derivatives in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).

Safety And Hazards

The safety information for “4-(Azetidin-3-YL)piperazin-2-one dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIJPEUWMRRWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

CAS RN

1403766-88-0
Record name 4-(azetidin-3-yl)piperazin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
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4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
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4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
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4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
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4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

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